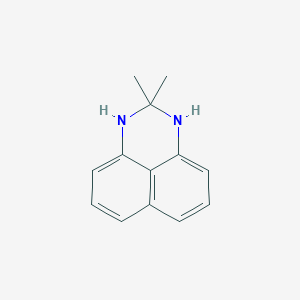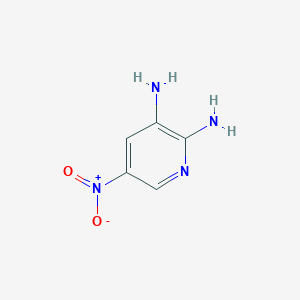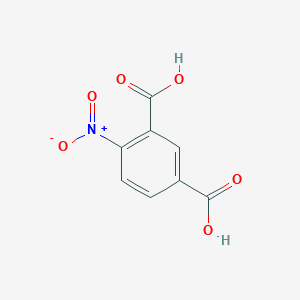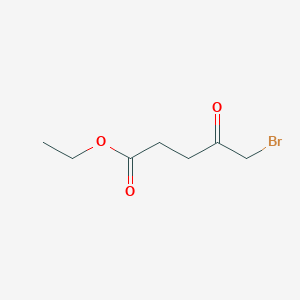
2,2-Dimethyl-2,3-dihydroperimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-2,3-dihydroperimidine (DMPD) is a heterocyclic compound that has gained significant attention in the field of chemical research due to its various biological and chemical properties. DMPD is a six-membered ring containing two nitrogen atoms and one oxygen atom. It has a molecular formula of C7H11NO and a molecular weight of 125.17 g/mol. DMPD is used in various fields of research such as organic synthesis, medicinal chemistry, and material science.
作用机制
The mechanism of action of 2,2-Dimethyl-2,3-dihydroperimidine is not fully understood. However, it is believed that 2,2-Dimethyl-2,3-dihydroperimidine exerts its biological activities through its ability to scavenge free radicals and reactive oxygen species. 2,2-Dimethyl-2,3-dihydroperimidine has been shown to inhibit lipid peroxidation and protect cells from oxidative damage. It has also been found to exhibit antibacterial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
2,2-Dimethyl-2,3-dihydroperimidine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in animal models. 2,2-Dimethyl-2,3-dihydroperimidine has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 2,2-Dimethyl-2,3-dihydroperimidine has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of using 2,2-Dimethyl-2,3-dihydroperimidine in lab experiments is its ability to scavenge free radicals and reactive oxygen species. This makes it a valuable tool for studying oxidative stress and its role in various diseases. However, one of the limitations of using 2,2-Dimethyl-2,3-dihydroperimidine is its potential toxicity at high concentrations. Therefore, it is important to use appropriate concentrations of 2,2-Dimethyl-2,3-dihydroperimidine in lab experiments.
未来方向
There are several future directions for the research on 2,2-Dimethyl-2,3-dihydroperimidine. One of the areas of interest is the development of new 2,2-Dimethyl-2,3-dihydroperimidine-based materials with unique properties. Another area of interest is the study of 2,2-Dimethyl-2,3-dihydroperimidine's role in various diseases such as cancer and neurodegenerative disorders. Further research is also needed to fully understand the mechanism of action of 2,2-Dimethyl-2,3-dihydroperimidine and its potential applications in medicine and industry.
Conclusion:
In conclusion, 2,2-Dimethyl-2,3-dihydroperimidine is a heterocyclic compound that has gained significant attention in the field of chemical research due to its various biological and chemical properties. 2,2-Dimethyl-2,3-dihydroperimidine has been found to exhibit antioxidant, antimicrobial, and antitumor activities. It has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of new materials. Further research is needed to fully understand the potential applications of 2,2-Dimethyl-2,3-dihydroperimidine in medicine and industry.
科学研究应用
2,2-Dimethyl-2,3-dihydroperimidine has been extensively studied for its various biological and chemical properties. It has been found to exhibit antioxidant, antimicrobial, and antitumor activities. 2,2-Dimethyl-2,3-dihydroperimidine has also been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. In the field of material science, 2,2-Dimethyl-2,3-dihydroperimidine has been used as a building block for the synthesis of new polymers and materials.
属性
CAS 编号 |
6364-17-6 |
|---|---|
产品名称 |
2,2-Dimethyl-2,3-dihydroperimidine |
分子式 |
C13H14N2 |
分子量 |
198.26 g/mol |
IUPAC 名称 |
2,2-dimethyl-1,3-dihydroperimidine |
InChI |
InChI=1S/C13H14N2/c1-13(2)14-10-7-3-5-9-6-4-8-11(15-13)12(9)10/h3-8,14-15H,1-2H3 |
InChI 键 |
DETLTZYXZWIXIB-UHFFFAOYSA-N |
SMILES |
CC1(NC2=CC=CC3=C2C(=CC=C3)N1)C |
规范 SMILES |
CC1(NC2=CC=CC3=C2C(=CC=C3)N1)C |
其他 CAS 编号 |
6364-17-6 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)




![N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B182620.png)
![3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B182621.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)



